ETHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Description
ETHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a triazolopyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:
- A 3-methoxyphenyl group at position 7, contributing electron-donating properties.
- A methyl group at position 5, enhancing steric bulk.
- A methylsulfanyl (SCH₃) substituent at position 2, which may influence redox stability and hydrophobic interactions.
- An ethyl ester at position 6, modulating solubility and bioavailability.
Triazolopyrimidines are known for diverse biological activities, including antimicrobial, herbicidal, and kinase inhibitory properties.
Properties
IUPAC Name |
ethyl 7-(3-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-5-24-15(22)13-10(2)18-16-19-17(25-4)20-21(16)14(13)11-7-6-8-12(9-11)23-3/h6-9,14H,5H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXQEPRLKYGFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)OC)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can yield various substituted derivatives.
Scientific Research Applications
ETHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, showing significant cytotoxic activities against various cancer cell lines.
Biological Research: The compound exhibits diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Material Science: It can be used in the synthesis of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of ETHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The presence of various functional groups allows it to interact with multiple molecular pathways, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and computational properties of the target compound and analogues:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: Chlorine substituents (e.g., in ) increase reactivity and may improve antimicrobial activity but pose toxicity risks. Fluorinated groups () enhance metabolic stability via C-F bond resilience.
Biological Activity
Ethyl 7-(3-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, supported by relevant case studies and research findings.
Overview of Triazolopyrimidines
Triazolopyrimidines are a class of compounds characterized by their unique heterocyclic structure, which contributes to a wide range of biological activities. These compounds have been investigated for their potential in treating various diseases, including cancer, infections, and neurodegenerative disorders such as Alzheimer's disease. The specific compound under consideration has shown promising results in preliminary studies.
1. Antimicrobial Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. For instance:
- Antibacterial Effects : In studies involving Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, derivatives of triazolopyrimidines demonstrated superior antibacterial activity compared to conventional antibiotics like amoxicillin .
- Antifungal Effects : The compound also exhibited antifungal activity against Candida albicans, with minimal inhibitory concentration (MIC) values indicating its potential as an antifungal agent .
2. Anticancer Activity
The anticancer properties of triazolopyrimidine derivatives have been extensively studied. The compound has shown effectiveness in inhibiting the proliferation of various cancer cell lines:
- Cytotoxicity Studies : In vitro assays revealed that the compound significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A498 (renal cancer). The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes induction of apoptosis and cell cycle arrest at the G0/G1 phase. This is particularly relevant for developing new therapeutic strategies against resistant cancer types .
Case Studies
Several studies have highlighted the biological activity of triazolopyrimidine derivatives:
- Copper(II) Complexes : Research on copper(II) complexes derived from triazolopyrimidine showed enhanced antimicrobial and anticancer properties compared to their parent compounds. These complexes exhibited low toxicity towards normal cells while effectively targeting cancer cells .
- Synthesis and Evaluation : A study synthesized various triazolopyrimidine derivatives and evaluated their biological activities. Compounds with specific substituents demonstrated improved antibacterial and anticancer activities compared to standard drugs .
Data Summary
Q & A
What are the validated synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?
Basic Research Question
The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, such as cyclocondensation of substituted amidines with α,β-unsaturated carbonyl compounds. For example, Huang et al. synthesized analogous triazolopyrimidine derivatives using chloromethyl intermediates under acidic conditions, achieving moderate yields (40-60%) . Optimization strategies include:
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) to minimize side reactions in exothermic steps.
- Catalyst Screening : Testing Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Solvent Polarity : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, as noted in crystallographic studies .
Advanced Research Question
For mechanistic insights, computational methods like Density Functional Theory (DFT) can model transition states and predict regiochemical outcomes. Ahankar et al. used Gaussian 09 to calculate activation energies for cyclization steps, identifying solvent effects on reaction pathways . Combining DFT with fractional factorial experimental design (e.g., varying solvent, catalyst, and temperature) enables systematic optimization .
How can structural contradictions in crystallographic data be resolved for this compound?
Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond lengths, angles, and supramolecular interactions. For triazolopyrimidines, discrepancies in methylsulfanyl group orientations (axial vs. equatorial) may arise due to polymorphism. Ramazani et al. resolved similar issues by refining crystallographic models using SHELXL and validating against Hirshfeld surface analysis .
Advanced Research Question
When experimental data conflicts (e.g., bond-length variations >0.05 Å), hybrid methods like quantum crystallography (QCr) reconcile experimental and computational data. For example, Saeidian et al. combined SCXRD with B3LYP/6-311++G(d,p) calculations to refine electron density maps, resolving ambiguities in heterocyclic ring puckering .
What computational approaches are suitable for analyzing electronic properties and reactivity?
Basic Research Question
Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) predicts reactivity sites. Ahankar et al. used DFT at the B3LYP/6-31G(d) level to show that the triazolopyrimidine core acts as an electron-deficient system, with the methoxyphenyl group enhancing electrophilicity at C-5 .
Advanced Research Question
For reaction mechanism elucidation, ab initio molecular dynamics (AIMD) simulations track real-time electron transfer. Murugavel et al. applied this to similar triazole derivatives, revealing solvent-assisted proton transfers in cyclization steps . Additionally, Conceptual DFT descriptors (e.g., electrophilicity index, Fukui functions) quantify site-specific reactivity .
How can bioactivity studies be designed to link structure to function?
Basic Research Question
Structure-Activity Relationship (SAR) studies require systematic variation of substituents. For example:
- Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups.
- Modify the methylsulfanyl group to sulfoxide/sulfone for polarity tuning .
Advanced Research Question
Pharmacophore modeling (e.g., using Schrödinger’s Phase) identifies critical interaction sites. Huang et al. mapped hydrogen-bond acceptors (N-1, O-carboxylate) and hydrophobic pockets (methylsulfanyl) in analogous compounds, guiding target prioritization (e.g., kinase inhibition) .
What strategies address discrepancies in spectroscopic data interpretation?
Basic Research Question
Multi-nuclear NMR (¹H, ¹³C, HSQC) resolves overlapping signals. For methylsulfanyl groups, ¹H-¹³C HMBC correlations confirm connectivity to C-2 of the triazole ring .
Advanced Research Question
Dynamic NMR (DNMR) detects conformational exchange in solution. For example, variable-temperature ¹H NMR (298–343 K) can reveal rotameric equilibria of the ethyl carboxylate group, as shown in analogous pyrimidines .
How can AI/ML enhance research workflows for this compound?
Advanced Research Question
Generative adversarial networks (GANs) predict novel derivatives with optimized properties. COMSOL Multiphysics integration enables reaction condition optimization via surrogate modeling . For example, AI-driven factorial design reduces experimental runs by 50% while maintaining statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
